(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol
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Overview
Description
(1R,2S,6R,7S)-Tricyclo[52102,6]dec-8-en-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework and the presence of an alcohol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps may include selective reduction and oxidation reactions to introduce the alcohol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-pressure reactors for the Diels-Alder reaction and continuous flow systems for subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The alcohol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Scientific Research Applications
(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of tricyclic systems and the effects of steric hindrance on chemical reactions.
Biology: The compound’s rigid structure makes it useful in studying enzyme-substrate interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol involves its interaction with specific molecular targets. The rigid tricyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The alcohol group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,6S,7S,8S)-Tricyclo[5.2.1.02,6]decane-8-carbaldehyde: This compound has a similar tricyclic structure but with an aldehyde group instead of an alcohol.
Cycloalkanes: Compounds like cyclohexane and cyclooctane share the cyclic nature but lack the complexity of the tricyclic system.
Uniqueness
(1R,2S,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-ol is unique due to its rigid tricyclic structure and the presence of an alcohol group, which imparts distinct chemical reactivity and potential for specific interactions in biological systems. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-11H,3-5H2/t6-,7+,8-,9?,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHBXAIWRAYMLP-FHJSOTJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C3CC2C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@@H]2[C@H]1[C@H]3C[C@@H]2C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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